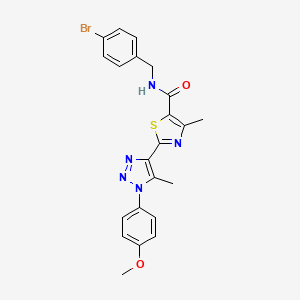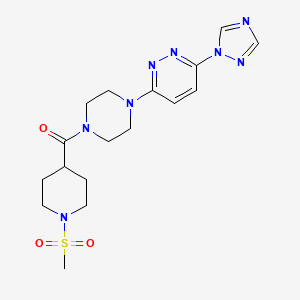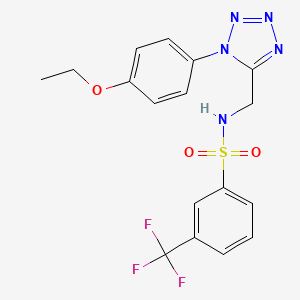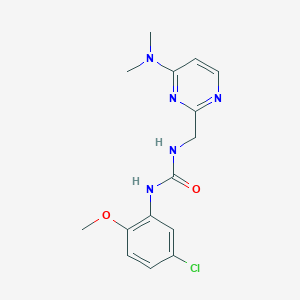
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of specific aldehydes, acetoacetates, and urea under controlled conditions. For example, the synthesis of 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One by Peng Qiu-jin (2010) achieved a yield of 78.5% through refluxing for 3 hours with catalysts like sulfamic acid in ethanol as the solvent (Peng Qiu-jin, 2010). This example provides insight into the methodology that may be applied for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves various spectroscopic techniques. Saracoglu et al. (2019) synthesized new derivatives and characterized their structures using elemental analysis, FT-IR, 1H and 13C-NMR techniques. DFT quantum chemical calculations were also performed to understand their molecular properties, providing insights into HOMO, LUMO, and other quantum chemical features (Saracoglu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea can be diverse. Huang et al. (2020) discussed the synthesis of a related compound, highlighting its antiproliferative activity and DFT, Hirshfeld surface analysis, and molecular docking study to assess its chemical properties and potential interactions (Huang et al., 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Cyclocondensation Reactions : Research has explored the synthesis of novel pyrimidinones, showcasing the compound's involvement in cyclocondensation reactions, which are pivotal in creating a variety of heterocyclic compounds with potential biological activity (Bonacorso et al., 2003).
- Hydrogen Bonding and Dimerization : Studies have demonstrated the compound's ability to dimerize via hydrogen bonding, indicating its potential for creating supramolecular structures, which could be beneficial in materials science and nanotechnology (Beijer et al., 1998).
Agricultural and Environmental Applications
- Herbicide Development : Investigations into substituted phenyltetrahydropyrimidinones have highlighted the compound's role in the development of new herbicidal agents, indicating its utility in agriculture and pest management (Babczinski et al., 1995).
- Degradation Studies : Research on the degradation of chlorimuron-ethyl by Aspergillus niger has shown the compound's involvement in microbial transformation processes, highlighting its environmental impact and potential for bioremediation (Sharma et al., 2012).
Pharmaceutical and Medicinal Chemistry
- Anticancer Agents : The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been explored, with findings indicating potent antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-21(2)14-6-7-17-13(20-14)9-18-15(22)19-11-8-10(16)4-5-12(11)23-3/h4-8H,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIDXBNMWRNUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

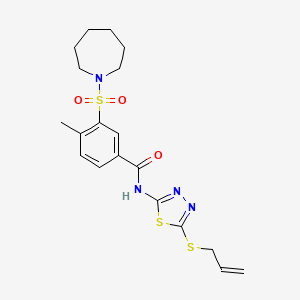
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

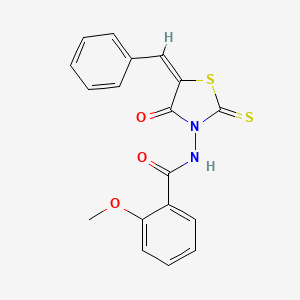
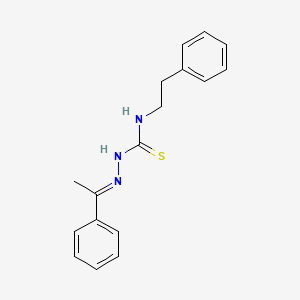
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)
